
3-(3,4-Dimethoxyphenyl)benzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Methanol Group Addition: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Types of Reactions:
Oxidation: (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)aldehyde.
Reduction: Formation of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
(3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the biphenyl core play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(3,4-Dimethoxyphenyl)methanol: Shares similar methoxy and methanol groups but differs in the position of the biphenyl core.
Veratryl alcohol: Another methoxy-substituted benzyl alcohol with different substitution patterns.
Uniqueness: (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
[3-(3,4-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-9,16H,10H2,1-2H3 |
InChI Key |
NQLAJJBLWJZCFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12996622.png)

![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
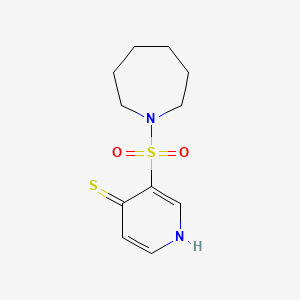
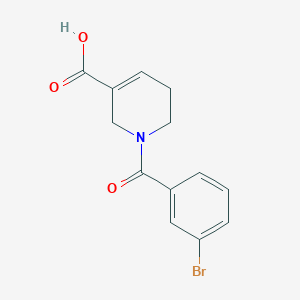
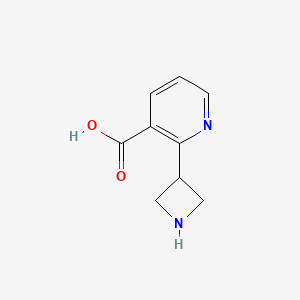
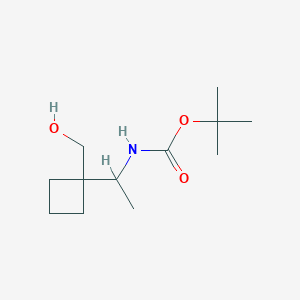
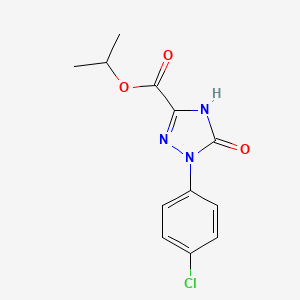
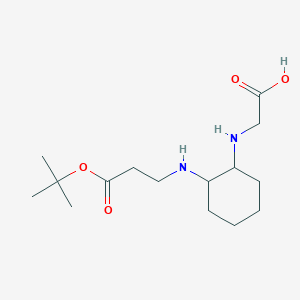
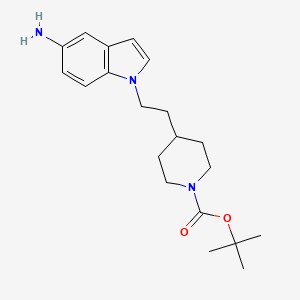
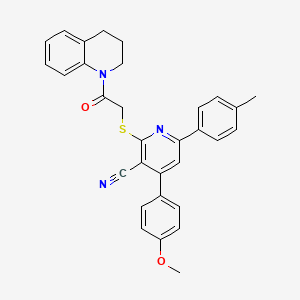
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
